N-(2,3,4-trimethoxybenzyl)aniline
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Overview
Description
N-(2,3,4-trimethoxybenzyl)aniline: is an organic compound that belongs to the class of benzylanilines. It is characterized by the presence of a benzyl group substituted with three methoxy groups at the 2, 3, and 4 positions, attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2,3,4-trimethoxybenzyl)aniline typically begins with 2,3,4-trimethoxybenzaldehyde and aniline.
Reaction Conditions: The reaction involves the condensation of 2,3,4-trimethoxybenzaldehyde with aniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst.
Industrial Production Methods: Industrially, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,3,4-trimethoxybenzyl)aniline can undergo oxidation reactions to form corresponding quinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the methoxy groups.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including dyes and polymers .
Biology:
- Investigated for its potential cytotoxic and antimitotic activities. It acts by inhibiting tubulin polymerization, making it a candidate for cancer research .
Medicine:
- Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer due to its ability to inhibit cell division .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The primary mechanism of action of N-(2,3,4-trimethoxybenzyl)aniline involves the inhibition of tubulin polymerization. This disruption of microtubule dynamics interferes with cell division, leading to cytotoxic effects on rapidly dividing cells .
- The compound may also interact with other cellular targets, such as enzymes involved in oxidative stress pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
N-(3,4,5-trimethoxybenzyl)aniline: Similar structure but with methoxy groups at different positions.
4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride: A derivative with a methyl group at the 4-position of the aniline ring, showing enhanced antitubulin activity and cytotoxicity.
Uniqueness:
- N-(2,3,4-trimethoxybenzyl)aniline is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the methoxy groups can significantly affect the compound’s interaction with biological targets and its overall pharmacological profile .
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C16H19NO3/c1-18-14-10-9-12(15(19-2)16(14)20-3)11-17-13-7-5-4-6-8-13/h4-10,17H,11H2,1-3H3 |
InChI Key |
ITQURMKDNRAVJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
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